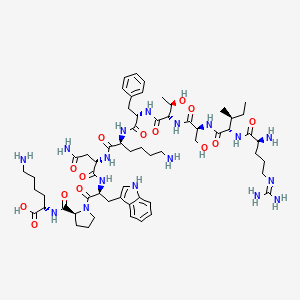
Unii-goo6T4M85U
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Unii-goo6T4M85U involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the completion of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Unii-goo6T4M85U undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.
Substitution: Amino acid substitution is typically performed during the synthesis process using protected amino acids and coupling reagents.
Major Products Formed
The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with free thiol groups, and peptide analogs with substituted amino acids .
Scientific Research Applications
Unii-goo6T4M85U has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in cancer immunotherapy as a component of Maveropepimut-S (DPX-Survivac).
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of Unii-goo6T4M85U involves its interaction with specific molecular targets and pathways. As a peptide, it can bind to receptors or enzymes, modulating their activity. In the context of Maveropepimut-S, it is designed to stimulate the immune system to recognize and attack cancer cells. The peptide component helps in the presentation of tumor antigens to immune cells, enhancing the immune response against cancer .
Comparison with Similar Compounds
Similar Compounds
L-lysyl-L-arginyl-L-isoleucyl-L-seryl-L-threonyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-tryptophyl-L-prolyl: A similar peptide with slight variations in the amino acid sequence.
L-arginyl-L-isoleucyl-L-seryl-L-threonyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-tryptophyl-L-prolyl: Another peptide with a similar structure but lacking one lysine residue.
Uniqueness
Unii-goo6T4M85U is unique due to its specific amino acid sequence, which imparts distinct properties and functions. Its role in Maveropepimut-S highlights its potential in cancer immunotherapy, setting it apart from other peptides with similar structures .
Properties
CAS No. |
735329-33-6 |
|---|---|
Molecular Formula |
C60H93N17O14 |
Molecular Weight |
1276.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C60H93N17O14/c1-4-33(2)48(75-50(81)38(63)19-14-26-67-60(65)66)56(87)74-45(32-78)54(85)76-49(34(3)79)57(88)72-42(28-35-16-6-5-7-17-35)52(83)69-40(21-10-12-24-61)51(82)71-43(30-47(64)80)53(84)73-44(29-36-31-68-39-20-9-8-18-37(36)39)58(89)77-27-15-23-46(77)55(86)70-41(59(90)91)22-11-13-25-62/h5-9,16-18,20,31,33-34,38,40-46,48-49,68,78-79H,4,10-15,19,21-30,32,61-63H2,1-3H3,(H2,64,80)(H,69,83)(H,70,86)(H,71,82)(H,72,88)(H,73,84)(H,74,87)(H,75,81)(H,76,85)(H,90,91)(H4,65,66,67)/t33-,34+,38-,40-,41-,42-,43-,44-,45-,46-,48-,49-/m0/s1 |
InChI Key |
ZQHXESTUHPVAAI-VMYDALPASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















